Unveiling the Physicochemical Landscape of Dimethyl 3-oxoadipate: A Comprehensive Technical Guide
Unveiling the Physicochemical Landscape of Dimethyl 3-oxoadipate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Characteristics
Dimethyl 3-oxoadipate, also known as Dimethyl 3-oxohexanedioate or β-ketoadipic acid dimethyl ester, is a diester with a central ketone functional group. Its molecular structure is fundamental to its physical properties and reactivity.
Molecular Structure:
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum of Dimethyl 3-oxoadipate is characterized by strong absorption bands corresponding to its key functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound. [1]
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C=O Stretch (Ester): A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹.
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C=O Stretch (Ketone): Another strong absorption should appear around 1715 cm⁻¹, characteristic of an aliphatic ketone.
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C-O Stretch: Bands corresponding to the C-O single bonds of the ester groups will be present in the 1000-1300 cm⁻¹ region.
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C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene and methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of Dimethyl 3-oxoadipate is available from the NIST database. [2]The molecular ion peak (M⁺) would be observed at an m/z of 188, corresponding to the molecular weight. Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃, m/z 31) and other characteristic fragments.
Safety and Handling
As a chemical intermediate, proper handling of Dimethyl 3-oxoadipate is crucial to ensure laboratory safety. The following information is based on available safety data sheets. [3][4][5][6][7] GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
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Skin and Body Protection: A lab coat and appropriate footwear are required.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Experimental Determination of Physical Properties: Methodological Considerations
The accurate determination of physical properties is a cornerstone of chemical research. The following outlines standard methodologies for the properties discussed.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like Dimethyl 3-oxoadipate, which have relatively high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Experimental Protocol:
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Assemble a micro-distillation apparatus.
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Place a small volume of Dimethyl 3-oxoadipate in the distillation flask along with a boiling chip.
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Connect the apparatus to a vacuum source and a manometer to monitor the pressure.
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Heat the flask gently. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. The pressure must be recorded simultaneously.
Density Measurement
Density is the mass per unit volume of a substance.
Experimental Protocol:
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Accurately weigh a clean, dry pycnometer (a small glass flask with a precise volume).
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Fill the pycnometer with Dimethyl 3-oxoadipate, ensuring there are no air bubbles.
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Place the pycnometer in a constant temperature bath (e.g., 20 °C) to allow it to equilibrate.
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Carefully remove any excess liquid from the capillary opening.
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Reweigh the filled pycnometer.
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The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility Assessment
Qualitative solubility tests can provide valuable insights into the polarity of a compound.
Experimental Protocol:
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Place a small amount (e.g., 20-30 mg) of Dimethyl 3-oxoadipate into a series of small test tubes.
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Add approximately 1 mL of various solvents (e.g., water, methanol, ethanol, diethyl ether, hexane, DMSO) to each test tube.
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Agitate the mixtures and observe whether the compound dissolves. Observations should be recorded as soluble, partially soluble, or insoluble.
Conclusion
This technical guide has provided a detailed overview of the physical properties of Dimethyl 3-oxoadipate, grounded in available scientific data and standard experimental methodologies. A thorough understanding of these properties is essential for chemists and researchers to effectively utilize this compound in synthetic applications and to ensure safe laboratory practices. The provided protocols and data serve as a valuable resource for designing and executing experiments involving this important chemical intermediate.
References
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Supporting Information - ScienceOpen. (n.d.). Retrieved January 1, 2026, from [Link]
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Rust-Oleum GHS 16 Section SDS. (2015, February 25). Retrieved January 1, 2026, from [Link]
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Safety Data Sheet According to Occupational Safety and Health (Classification, Labelling and Safety Data Sheets of Hazardous Che). (2025, May 2). Retrieved January 1, 2026, from [Link]
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NIST. (n.d.). Dimethyl 3-oxoadipate. Retrieved January 1, 2026, from [Link]
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NIST. (n.d.). Dimethyl 3-oxoadipate IR Spectrum. Retrieved January 1, 2026, from [Link]
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NIST. (n.d.). Dimethyl 3-oxoadipate Mass Spectrum. Retrieved January 1, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved January 1, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Dimethyl 3-oxoadipate (CAS 5457-44-3). Retrieved January 1, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 1, 2026, from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 1, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 1, 2026, from [Link]
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ResearchGate. (2025, August 5). Solubility of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in different solvents from (288.15 to 313.15) K | Request PDF. Retrieved January 1, 2026, from [Link]
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ResearchGate. (n.d.). Solubility and thermodynamic analysis of 1,6-Hexanediol in (methanol + dimethyl adipate) and (n-butanol + dimethyl adipate) binary solvents from 283.15 K to 303.15 K | Request PDF. Retrieved January 1, 2026, from [Link]
